molecular formula C15H14BrClN2O B11986997 6-Chloro-2-(4-methoxyphenyl)-3-methylimidazo[1,2-a]pyridine hydrobromide

6-Chloro-2-(4-methoxyphenyl)-3-methylimidazo[1,2-a]pyridine hydrobromide

Cat. No.: B11986997
M. Wt: 353.64 g/mol
InChI Key: NJRBVNQJNCEQRI-UHFFFAOYSA-N
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Description

4-(6-CHLORO-3-METHYLIMIDAZO(1,2-A)PYRIDIN-2-YL)PHENYL METHYL ETHER HYDROBROMIDE is a chemical compound with the molecular formula C15H14BrClN2O . It is known for its unique structure, which includes a chlorinated imidazo[1,2-a]pyridine moiety linked to a phenyl methyl ether group. This compound is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of 4-(6-CHLORO-3-METHYLIMIDAZO(1,2-A)PYRIDIN-2-YL)PHENYL METHYL ETHER HYDROBROMIDE typically involves the following steps:

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of large-scale reactors and continuous flow processes.

Chemical Reactions Analysis

4-(6-CHLORO-3-METHYLIMIDAZO(1,2-A)PYRIDIN-2-YL)PHENYL METHYL ETHER HYDROBROMIDE undergoes various types of chemical reactions:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 4-(6-CHLORO-3-METHYLIMIDAZO(1,2-A)PYRIDIN-2-YL)PHENYL METHYL ETHER HYDROBROMIDE involves its interaction with specific molecular targets and pathways. The compound’s chlorinated imidazo[1,2-a]pyridine moiety is believed to interact with enzymes and receptors, modulating their activity and leading to various biological effects . Further research is needed to fully elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

4-(6-CHLORO-3-METHYLIMIDAZO(1,2-A)PYRIDIN-2-YL)PHENYL METHYL ETHER HYDROBROMIDE can be compared with other similar compounds, such as:

The uniqueness of 4-(6-CHLORO-3-METHYLIMIDAZO(1,2-A)PYRIDIN-2-YL)PHENYL METHYL ETHER HYDROBROMIDE lies in its specific substitution pattern and the presence of the chlorinated imidazo[1,2-a]pyridine moiety, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C15H14BrClN2O

Molecular Weight

353.64 g/mol

IUPAC Name

6-chloro-2-(4-methoxyphenyl)-3-methylimidazo[1,2-a]pyridine;hydrobromide

InChI

InChI=1S/C15H13ClN2O.BrH/c1-10-15(11-3-6-13(19-2)7-4-11)17-14-8-5-12(16)9-18(10)14;/h3-9H,1-2H3;1H

InChI Key

NJRBVNQJNCEQRI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C2N1C=C(C=C2)Cl)C3=CC=C(C=C3)OC.Br

Origin of Product

United States

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